![molecular formula C13H12N2O2 B1438398 N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine CAS No. 1087784-45-9](/img/structure/B1438398.png)
N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine
Overview
Description
“N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine” is a chemical compound with the CAS Number 1087784-45-9 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(4-pyridinylmethoxy)benzaldehyde oxime . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 228.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Scientific Research Applications
Ligand Coordination Chemistry
N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine and similar compounds have been studied for their coordination chemistry. For instance, a study on a related compound, [NdCl3(C12H10N2O)3], revealed that the central NdIII ion is coordinated by six N atoms from three bidentate chelate ligands and three Cl− ions, indicating a potential application in the design of complex molecules with specific geometries (Hua Yang, 2012).
Synthesis of Isoxazol-5-ones and Pyrazol-5-ones
A study demonstrated the synthesis of 4-arylmethylidene-3-isopropylisoxazol-5-ones and 4-arylmethylidene-1-phenyl-3-isopropylpyrazol-5-ones from reactions involving hydroxylamine, indicating the use of these compounds in creating various organic molecules (Keyume Ablajan & H. Xiamuxi, 2012).
Liquid Crystals Development
A series of new calamitic liquid crystals, including compounds similar to this compound, were synthesized and characterized, highlighting their use in developing materials with specific thermal and optical properties (L. Ong et al., 2018).
Interaction with DNA and Drug Candidate Potential
Research involving a Schiff base ligand derived from similar compounds showed DNA binding activity, suggesting potential applications in drug development (Baris Kurt et al., 2020).
Metabolism Study in Clinical Trials
A related compound, flumatinib, was studied in Phase I clinical trials for chronic myelogenous leukemia, providing insight into the metabolism of these compounds in humans (Aishen Gong et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
(NE)-N-[[4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-3-5-13(6-4-11)17-10-12-2-1-7-14-8-12/h1-9,16H,10H2/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSLDFHNSUOMQZ-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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